N-[(2-amino-2-adamantyl)methyl]-2-thiophen-3-ylpyrrolidine-1-carboxamide

Catalog No.
S7092384
CAS No.
M.F
C20H29N3OS
M. Wt
359.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(2-amino-2-adamantyl)methyl]-2-thiophen-3-ylpyr...

Product Name

N-[(2-amino-2-adamantyl)methyl]-2-thiophen-3-ylpyrrolidine-1-carboxamide

IUPAC Name

N-[(2-amino-2-adamantyl)methyl]-2-thiophen-3-ylpyrrolidine-1-carboxamide

Molecular Formula

C20H29N3OS

Molecular Weight

359.5 g/mol

InChI

InChI=1S/C20H29N3OS/c21-20(16-7-13-6-14(9-16)10-17(20)8-13)12-22-19(24)23-4-1-2-18(23)15-3-5-25-11-15/h3,5,11,13-14,16-18H,1-2,4,6-10,12,21H2,(H,22,24)

InChI Key

IBXDEEHSZLIGKM-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)NCC2(C3CC4CC(C3)CC2C4)N)C5=CSC=C5
Amantadine was first synthesized in the late 1960s as an antiviral agent to prevent influenza A virus infections. Later, it was found to be an effective treatment for Parkinson's disease and other movement disorders. The compound works by blocking the activity of the M2 proton channel of the influenza virus, which inhibits the viral replication. It also has been shown to increase the levels of dopamine in the brain and improves the motor functions of Parkinson's disease patients.
Amantadine is a white crystalline powder with a molecular weight of 151.25 g/mol. It is soluble in water and methanol, slightly soluble in ethanol and isopropanol, and practically insoluble in diethyl ether and benzene. It has a melting point of 98-100°C and a pKa of 10.3. Amantadine has a long half-life and is excreted unchanged in urine.
Amantadine is synthesized in several steps, starting from 1-aminoadamantane and 3-bromothiophene. The final product is obtained after purification by column chromatography and recrystallization. The purity and identity of the compound can be confirmed by various analytical techniques, such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).
Various analytical methods have been developed to detect and quantify Amantadine in different matrices, such as plasma, urine, cerebrospinal fluid, and environmental samples. These methods include high-performance liquid chromatography (HPLC), gas chromatography (GC), capillary electrophoresis (CE), and enzyme-linked immunosorbent assay (ELISA). The selection of the appropriate method depends on the sensitivity, specificity, accuracy, and precision required.
Amantadine has been shown to have neuroprotective, antiviral, antitumor, and antiproliferative effects in vitro and in vivo. It can modify the function of ion channels in the brain, such as the N-methyl-D-aspartate (NMDA) receptor, the dopamine transporter, and the voltage-gated sodium channel. It has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
Amantadine is generally well-tolerated at therapeutic doses, but it can cause side effects such as nausea, vomiting, dizziness, and insomnia. It can also interact with other drugs, such as anticholinergics and dopaminergic agents, and exacerbate their adverse effects. In scientific experiments, the safety of Amantadine depends on the dose, route of administration, and duration of exposure. It is important to follow the ethical guidelines for animal and human research and to assess the potential risks and benefits of the compound.
Amantadine has been investigated for its applications in various scientific fields, such as materials science, biomedicine, and nanotechnology. In materials science, it has been used as a template for the synthesis of porous metal oxides and as a surface modifier for the enhancement of the wettability of polymers. In biomedicine, it has been explored as a therapeutic agent for multiple sclerosis, stroke, and traumatic brain injury. In nanotechnology, it has been used as a capping agent for the synthesis of gold and silver nanoparticles.
The current state of research on Amantadine is focused on its mechanism of action, its potential therapeutic applications in neurodegenerative disorders and cancer, the development of new formulations and delivery methods, and the evaluation of its toxicity and safety. Recent studies have shown that Amantadine can improve the cognitive functions and reduce the neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy.
The potential implications of Amantadine in various fields of research and industry are diverse and promising. In materials science, it can be used as a template, a surfactant, and a reducing agent for the synthesis of functional materials with tailored properties. In biomedicine, it can be used as a therapeutic agent, a diagnostic tool, and a drug delivery carrier with enhanced efficacy and specificity. In nanotechnology, it can be used as a capping agent, a template, and a reducing agent for the synthesis of nanoparticles with controlled size, shape, and surface chemistry.
Despite the potential applications of Amantadine in various scientific fields, there are several limitations that need to be addressed in future research. These include the limited understanding of its mechanisms of action, the lack of specificity and selectivity for its targets, the potential drug resistance and toxicity, and the high production costs and environmental impact. To overcome these limitations, future research should focus on the development of new formulations and delivery methods, the design of more selective and potent analogs, and the evaluation of their efficacy and safety in preclinical and clinical trials.
1. Development of Amantadine-based nanocarriers for targeted drug delivery to cancer cells.
2. Synthesis of Amantadine analogs with improved specificity and efficacy against influenza viruses.
3. Investigation of Amantadine's effects on the gut microbiome and its potential applications in gut-brain axis disorders.
4. Exploration of the interactions between Amantadine and metal ions and their implications for materials synthesis and catalysis.
5. Evaluation of Amantadine's neuroprotective effects in animal models of neurodegenerative diseases other than Parkinson's disease.
6. Development of Amantadine derivatives that can overcome drug resistance in cancer cells and enhance the efficacy of chemotherapy and radiation therapy.
7. Investigation of Amantadine's effects on the immune system and its potential applications in immunotherapy for cancer and infectious diseases.
8. Improvement of the production processes and scalability of Amantadine synthesis for industrial applications with reduced costs and environmental footprint.
9. Integration of Amantadine-based nanomaterials with advanced analytical methods, such as sensors and detectors, for various applications in diagnostics and sensing.
10. Evaluation of the safety and efficacy of Amantadine in clinical trials for non-traditional indications, such as traumatic brain injury and multiple sclerosis.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

359.20313373 g/mol

Monoisotopic Mass

359.20313373 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-26-2023

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